molecular formula C20H24FNO3 B4322377 3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid

3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid

Cat. No.: B4322377
M. Wt: 345.4 g/mol
InChI Key: PYMZRPHJOLGKPA-UHFFFAOYSA-N
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Description

3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of an adamantyl group, a fluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced through a reaction with a suitable carbonyl compound, often using a Friedel-Crafts acylation reaction.

    Amination: The intermediate is then reacted with an amine to form the adamantylcarbonyl amine.

    Coupling with Fluorophenyl Propanoic Acid: The final step involves coupling the adamantylcarbonyl amine with 4-fluorophenyl propanoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The propanoic acid moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propanoic acid: Lacks the adamantylcarbonyl group, resulting in different chemical and biological properties.

    1-Adamantylamine: Contains the adamantyl group but lacks the fluorophenyl and propanoic acid moieties.

    4-Fluorophenylalanine: An amino acid derivative with a fluorophenyl group but different overall structure and properties.

Uniqueness

3-[(1-adamantylcarbonyl)amino]-3-(4-fluorophenyl)propanoic acid is unique due to the combination of its adamantyl, fluorophenyl, and propanoic acid groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3/c21-16-3-1-15(2-4-16)17(8-18(23)24)22-19(25)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,12-14,17H,5-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMZRPHJOLGKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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